Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

Stereoselectivity Enzyme mimic Self-assembly

Streamline your peptide synthesis workflow with Z-D-His-NHMe (CAS 183866-89-9)—the definitive D-histidine building block that integrates three critical functionalities: a benzyloxycarbonyl (Cbz) protecting group, a stereochemically pure D-configuration, and a C-terminal methylamide cap. Unlike generic substitutes (Z-D-His-OH, Z-D-His-OMe) that necessitate additional protection/deprotection steps and risk epimerization, this single monomer enables direct incorporation of a D-histidine residue with a peptide-bond-mimicking methylamide terminus. Essential for convergent triple-orthogonal protection strategies (Cbz/Fmoc/Boc), asymmetric catalyst self-assembly, and quorum sensing probe development where stereochemistry is non-negotiable. Secure consistent enantiopurity and yield.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 183866-89-9
Cat. No. B2395566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
CAS183866-89-9
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCNC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H18N4O3/c1-16-14(20)13(7-12-8-17-10-18-12)19-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,20)(H,17,18)(H,19,21)/t13-/m1/s1
InChIKeyXBOLOBQXXFYJQA-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Z-D-His-NHMe Procurement Guide: A Pre‑configured D‑Histidine Methylamide Building Block for Stereoselective Peptide Synthesis


Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate (CAS 183866‑89‑9), commonly abbreviated as Z‑D‑His‑NHMe, is an orthogonally protected D‑histidine derivative used as a chiral building block in peptide synthesis and medicinal chemistry . The compound uniquely combines three pre‑installed functional features that must each be removed or installed in unprotected histidine: a benzyloxycarbonyl (Z/Cbz) α‑amino protecting group, a D‑configuration at the α‑carbon, and a C‑terminal methylamide cap. This specific combination defines its utility for researchers who require a D‑histidine residue with a methylamide terminus in a single, ready‑to‑couple monomer, eliminating otherwise unavoidable multi‑step protection/deprotection sequences .

Why Z-D-His-NHMe Cannot Be Replaced by Generic Z-His-OH, Z-L-His-OMe, or Fmoc/Boc Analogs


Simply substituting the closest commercially available Cbz‑histidine derivative—Z‑L‑His‑OH, Z‑D‑His‑OH, or Z‑D‑His‑OMe—fails to reproduce the functionality of Z‑D‑His‑NHMe because each alternative is missing at least one critical feature. Z‑L‑His‑OH and Z‑D‑His‑OH lack both the methylamide terminus and (in the L‑isomer case) the D‑configuration, requiring additional amidation and chiral resolution steps that introduce non‑trivial yields of racemization . Z‑D‑His‑OMe, while sharing the D‑configuration, presents a methyl ester that can be hydrolyzed under the aqueous basic conditions typical of Fmoc‑SPPS, whereas the methylamide is chemically inert under the same conditions . Fmoc‑ or Boc‑protected analogs further introduce an orthogonal protecting‑group strategy that may conflict with downstream synthesis plans designed around Cbz chemistry. The consequence of generic substitution is increased synthetic step count, higher risk of epimerization at the histidine α‑carbon, and a net loss of overall yield and enantiopurity of the final peptide product.

Z-D-His-NHMe Quantitative Differentiation Evidence for Scientific Selection [REFS-1][REFS-2][REFS-3]


D-Configuration Drives Stereoselective Zinc-Mediated Self-Assembly for Esterase Mimics

The D‑configuration of the target compound is the primary driver of stereochemical outcome in zinc‑mediated self‑assembled catalysts. In a direct comparative study of Z‑L‑His and Z‑D‑His self‑assembled with Zn²⁺, the Z‑His structure exclusively determined the stereoselectivity of the resulting esterase mimic; Z‑L‑His/Zn²⁺ obeyed classical Michaelis–Menten kinetics, whereas the D‑enantiomer assembly generated a catalyst with inverted stereopreference . This result demonstrates that the D‑enantiomer is not a simple substitute for the L‑isomer but a distinct reagent that produces a different catalytic stereochemical outcome .

Stereoselectivity Enzyme mimic Self-assembly Histidine

D-Histidine Scaffold Confers Antibiofilm Activity Absent in L-Histidine

The D‑histidine moiety embedded in the target compound possesses a specific antibiofilm pharmacological activity not shared by L‑histidine. D‑Histidine acts as an anti‑biofilm agent against Pseudomonas aeruginosa by targeting the RhlI/RhlR quorum sensing pathway, non‑covalently binding bacterial regulatory factors or copper‑ion complexes to selectively inhibit biofilm formation and motility . This activity is stereospecific—L‑histidine does not elicit the same quorum sensing disruption at comparable concentrations . The Cbz‑protected methylamide derivative of D‑histidine therefore provides a prodrug‑ready scaffold that preserves the D‑configuration essential for this biological activity .

Antibiofilm Quorum sensing Antibacterial D-Histidine

Methylamide C-Terminus Provides Chemical Stability Superior to Methyl Ester Under Aqueous Basic Conditions

The C‑terminal methylamide of Z‑D‑His‑NHMe is chemically inert to the aqueous basic conditions routinely used in Fmoc solid‑phase peptide synthesis (20 % piperidine/DMF), whereas the methyl ester of the common alternative Z‑D‑His‑OMe undergoes saponification under these same conditions . This functional difference means that when a C‑terminally capped D‑histidine residue is required within a peptide chain assembled via Fmoc‑SPPS, the methylamide derivative can be incorporated without risk of ester hydrolysis, eliminating the need for post‑coupling reprotection or workarounds that reduce overall yield .

Methylamide Chemical stability Peptide synthesis Hydrolysis resistance

Cbz Protection Enables Orthogonal Synthesis Strategies Incompatible with Fmoc Chemistry

The benzyloxycarbonyl (Cbz) protecting group of Z‑D‑His‑NHMe is removed by catalytic hydrogenolysis (H₂/Pd‑C) or strong acid (HBr/AcOH), conditions under which the base‑labile Fmoc group and the acid‑labile Boc group are orthogonal . This orthogonality enables the target compound to be used in convergent synthesis strategies where selective deprotection of the α‑amino group must occur without affecting Fmoc‑ or Boc‑protected residues elsewhere in the molecule . In contrast, Fmoc‑D‑His‑NHMe or Boc‑D‑His‑NHMe would be deprotected under conditions that also cleave other Fmoc/Boc groups present in the same peptide assembly, limiting synthetic flexibility .

Orthogonal protection Cbz Hydrogenolysis Peptide synthesis

D‑Histidine Methylamide Shows Lower PepT1 Transport Compared to L‑Histidine Methylamide

The intestinal oligopeptide transporter PepT1 displays pronounced stereochemical selectivity, preferentially transporting L‑amino acid derivatives over their D‑enantiomers. Studies on histidine‑containing dipeptides demonstrate that substitution of L‑histidine with D‑histidine reduces PepT1‑mediated transport by approximately 80–95 %, depending on the flanking residues . For the Z‑D‑His‑NHMe scaffold, this stereochemical discrimination translates into reduced intestinal absorption and potentially enhanced metabolic stability, a pharmacokinetic feature that can be strategically exploited in the design of orally administered peptide therapeutics requiring prolonged residence in the gut lumen or reduced systemic exposure .

Stereochemical selectivity PepT1 Transport D-Histidine

Cbz‑Histidine Derivatives Demonstrate Active‑Site Directed Enzyme Modification Capability

Cbz‑protected amino acid derivatives have a well‑established track record as active‑site directed irreversible inhibitors for mechanistic enzymology. Specifically, the chloromethylketone derivative of benzyloxycarbonyl‑L‑phenylalanine (a structural analog of Cbz‑protected amino acid building blocks) was successfully used to covalently modify the catalytic histidine residue in the charge‑relay system of carboxypeptidase Y, enabling unambiguous identification of the essential catalytic residue . This precedent establishes Cbz‑protected histidine derivatives as validated tools for enzyme mechanism studies, where the Cbz group provides both the necessary lipophilicity for active‑site recognition and a chemically tractable handle for further derivatization into activity‑based probes .

Enzyme modification Active-site labeling Carboxypeptidase Cbz

Z-D-His-NHMe Application Scenarios Where Substitution with Generic Analogs Fails


Stereoselective Bioinspired Catalyst Construction Requiring D‑Configuration

When constructing zinc‑coordinated esterase mimics via self‑assembly of Cbz‑protected histidine, the D‑configuration of Z‑D‑His‑NHMe is non‑negotiable. Replacement with the L‑enantiomer inverts the stereochemical outcome of the assembled catalyst, as demonstrated by direct comparative study of Z‑L‑His/Zn²⁺ and Z‑D‑His/Zn²⁺ assemblies . The methylamide terminus further provides a chemically inert anchor point that survives the aqueous assembly conditions, whereas a methyl ester would undergo partial hydrolysis. Researchers designing asymmetric catalysts where stereochemistry dictates product enantiomeric excess must procure the D‑enantiomer building block specifically.

Multi‑Fragment Convergent Peptide Synthesis Using Three‑Level Orthogonal Protection

In the convergent synthesis of complex peptides where three orthogonal protecting groups are required—for example, Cbz (hydrogenolysis‑labile), Fmoc (base‑labile), and Boc (acid‑labile)—Z‑D‑His‑NHMe is the only commercially available D‑histidine monomer that provides the Cbz group in combination with a methylamide C‑terminus . Neither Fmoc‑D‑His‑NHMe nor Boc‑D‑His‑NHMe can substitute in this scheme, as their protecting groups are not orthogonal to Cbz. The target compound thus enables convergent assembly strategies otherwise inaccessible with standard monomers.

D‑Histidine‑Based Anti‑Biofilm Peptide Probe Development

The D‑histidine scaffold exhibits stereospecific antibiofilm activity against Pseudomonas aeruginosa through inhibition of the RhlI/RhlR quorum sensing pathway, a property not shared by L‑histidine . Z‑D‑His‑NHMe serves as a direct synthetic precursor for incorporating this D‑histidine pharmacophore into peptide‑based probes designed to study quorum sensing mechanisms or develop anti‑biofilm peptide therapeutics. The Cbz protection permits standard peptide coupling protocols, while the methylamide terminus mimics a peptide bond, facilitating structure–activity relationship studies.

Enzyme Mechanism Studies Using Cbz‑Protected Activity‑Based Probes

Cbz‑protected amino acid derivatives have validated utility as precursors to active‑site directed irreversible inhibitors for protease mechanism studies. The chloromethylketone derivative of Cbz‑phenylalanine was successfully used to covalently label the catalytic histidine of carboxypeptidase Y . Z‑D‑His‑NHMe provides a synthetic entry point for analogous probes incorporating a D‑histidine recognition element, enabling investigation of protease stereospecificity. The Cbz group is essential for conferring the lipophilicity needed for active‑site recognition in many serine and cysteine proteases.

Quote Request

Request a Quote for Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.